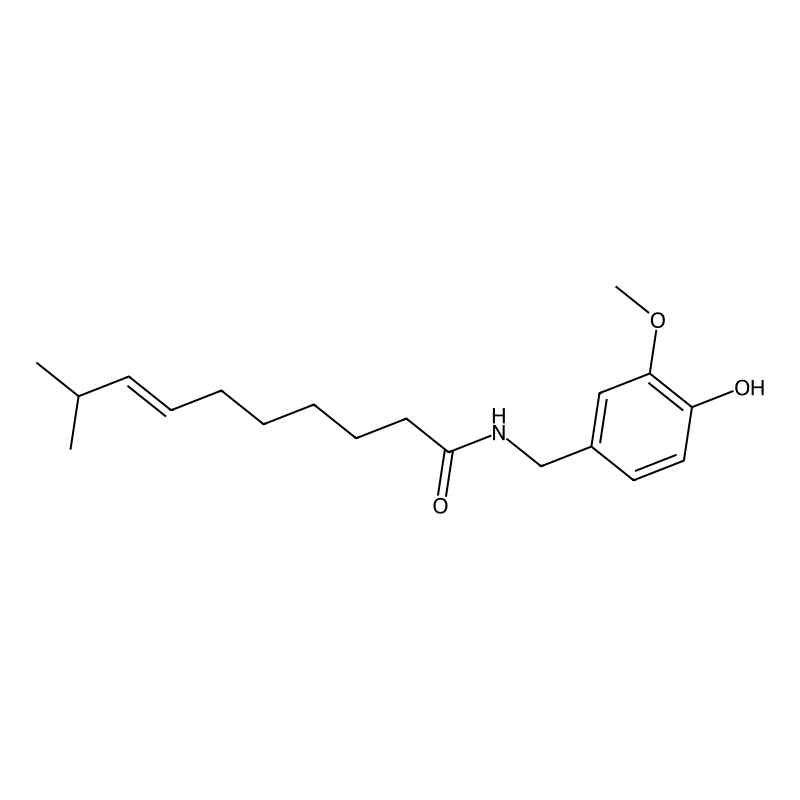

Homocapsaicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Homocapsaicin biosynthesis pathway from phenylpropanoid and fatty acid pathways

The Unified Capsaicinoid Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway for capsaicinoids, with the specific branch leading to homocapsaicin highlighted. This compound is characterized by a longer, 10-carbon acyl chain derived from L-leucine [1] [2].

General capsaicinoid biosynthesis with the this compound-specific branch highlighted in yellow.

Key Characteristics of this compound

The table below summarizes the core quantitative and qualitative data available for this compound.

| Characteristic | Details |

|---|---|

| Chemical Name | (6E)-N-(4-Hydroxy-3-methoxybenzyl)-8-methyldec-6-enamide [3] |

| Molecular Formula | C19H29NO3 [3] |

| Molecular Weight | 319.43 g/mol [3] |

| Precursor in Fatty Acid Pathway | L-Leucine [1] [2] |

| Typical Abundance in Capsaicinoid Mixture | ~1% [3] [4] [5] |

| Relative Pungency (Scoville Heat Units, SHU) | ~8,600,000 SHU [3] |

Key Experimental Methodologies

While a dedicated protocol for this compound is rare, research on its biosynthesis and analysis relies on established techniques for capsaicinoids.

- Tracer Studies for Pathway Elucidation: The foundational evidence for L-leucine as a precursor comes from radioisotopic feeding experiments. In these studies, labeled L-leucine-U-14C is administered to chili pepper fruits via cotton wicks. The subsequent isolation and detection of radioactivity in the this compound fractions confirm the incorporation of the precursor into the molecule [1].

- Analysis via High-Performance Liquid Chromatography (HPLC): This is the standard method for quantifying capsaicinoids, including this compound, in plant extracts [4]. The typical workflow involves:

- Extraction: Dried and ground pepper fruit (including placenta) is homogenized in ethanol (e.g., 96%) and macerated [4].

- Separation & Quantification: The extract is filtered and analyzed using HPLC, often with a C18 column and a mobile phase of acetonitrile and water. Detection is via a UV/Diode Array Detector (DAD) at around 282 nm [4].

- Advanced Techniques: For greater sensitivity and accuracy, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. This allows for precise identification and quantification based on molecular mass [6] [7].

- Enzyme Activity Assays: Research into factors that influence biosynthesis (like biotic stress or biostimulants) may measure the activity of key enzymes. The activity of Capsaicin Synthase (CS), the enzyme that condenses vanillylamine with the fatty acid-CoA, can be assayed. Modern methods use HPLC-MS to detect the reaction product, providing high specificity. Assays are typically performed on tissue extracts from the fruit's placenta, where biosynthesis primarily occurs [7].

Research Gaps and Future Directions

The search results indicate several areas where knowledge of this compound biosynthesis is still evolving:

- Gene Function Characterization: While genes like

Pun1(coding for CS) are known to be crucial for capsaicinoid synthesis [8], the specific genetic controls that favor the production of this compound over other analogs are not fully understood. - Tissue-Specific Biosynthesis: Recent studies on highly pungent cultivars suggest that in some varieties, capsaicinoid biosynthesis can extend beyond the placenta into the fruit's pericarp [2]. It is unknown if this impacts this compound levels specifically.

References

- 1. [ Biosynthesis of Capsaicinoids in Capsicum annuum L. var. annuum:] [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Understanding of the Biosynthesis of Capsaicinoids and... [jstage.jst.go.jp]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. Chili pepper extracts, capsaicin, and dihydrocapsaicin as potential... [bmccomplementmedtherapies.biomedcentral.com]

- 5. Capsaicin: Risks and Benefits [uspharmacist.com]

- 6. Description, Synthesis and Application of Capsaicin_Chemicalbook [chemicalbook.com]

- 7. Biostimulatory Effects of Amino Acids on Phenylalanine Ammonia... [pmc.ncbi.nlm.nih.gov]

- 8. Capsaicin: From Plants to a Cancer-Suppressing Agent - PMC [pmc.ncbi.nlm.nih.gov]

Homocapsaicin discovery and isolation from chili peppers

Chemical Identity and Role of Homocapsaicin

The table below summarizes the key characteristics of this compound.

| Property | Description |

|---|---|

| IUPAC Name | (6E)-N-(4-Hydroxy-3-methoxybenzyl)-8-methyldec-6-enamide [1] |

| Chemical Formula | C₁₉H₂₉NO₃ [1] |

| Molar Mass | 319.43 g/mol [1] |

| Classification | Capsaicinoid; analog and congener of capsaicin [1] |

| Abundance | ~1% of total capsaicinoids mixture [1] [2] |

| Pungency (Scoville Heat Units) | ~8,600,000 SHU [1] (approximately half the pungency of pure capsaicin [3]) |

| Isomeric Form | The more abundant natural isomer has a carbon-carbon double bond at the 6-position and a methyl group at the 8-position of the 10-carbon acyl chain [1]. |

| Solubility | Lipophilic, colorless, odorless, crystalline to waxy compound [1]. |

Analytical Methods for Detection and Quantification

Accurate identification and quantification of this compound alongside other capsaicinoids require sophisticated analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for analyzing complex biological samples [4].

The table below compares common analytical techniques.

| Technique | Key Application & Principle | Example from Literature |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High sensitivity and selectivity; ideal for non-volatile metabolites in biological matrices [4]. | Used to study in vitro metabolism and cytotoxicity of capsaicinoids in human and porcine hepatocytes [4]. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity for volatile compounds; requires sample derivatization [4]. | Applied for metabolic profiling of Capsicum cultivars, identifying capsaicinoids and phenolic acids across ripening stages [4]. |

| High-Performance Liquid Chromatography (HPLC) | Robust, widely used for quantification; often paired with UV detection [2]. | Method validated for quantifying capsaicin and dihydrocapsaicin in pepper extracts using a C18 column and isocratic elution [2]. |

Biological Context and Signaling Pathways

This compound is part of the capsaicinoid family that acts on the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor [3]. While specific studies on this compound are limited, its structural similarity to capsaicin suggests overlapping biological activities.

Research highlights the role of capsaicinoids in modulating metabolic pathways, with potential therapeutic applications for Type 2 Diabetes (T2DM). They can stimulate glucose uptake through calcium-mediated signaling pathways [5].

The diagram below illustrates the core signaling pathways activated by capsaicinoids like this compound, leading to increased glucose uptake.

capsaicinoids activate calcium-dependent pathways to stimulate glucose uptake

Experimental Protocol for Isolation and Analysis

This workflow is synthesized from general capsaicinoid research methods and can be applied to this compound [6] [2].

workflow for this compound isolation and analysis from chili peppers

Detailed Methodological Steps

Sample Preparation

Extraction

- Weigh 0.2 g of ground powder into a volumetric flask [2].

- Add 2 mL of 96% ethanol as the extraction solvent [2]. Microwave-Assisted Extraction (MAE) is a modern, efficient alternative that reduces time and solvent use compared to traditional maceration [6].

- Mix on a vortex homogenizer and place in an ultrasonic bath for 5 minutes [2].

- Macerate for 24 hours in a dark place at room temperature [2].

Filtration and Clean-up

Analysis and Quantification

- HPLC-DAD: Use a C18 column (e.g., 250 x 4.6 mm, 5 μm) with isocratic elution (e.g., acetonitrile:water 70:30 v/v) at a flow rate of 1 mL/min. Detect at 282 nm [2].

- LC-MS/MS: Offers superior identification capability by detecting compounds based on their mass-to-charge ratio, crucial for confirming this compound and its metabolites in complex matrices [4].

- Quantify using a 5-500 μg/mL calibration curve constructed from capsaicin and dihydrocapsaicin standards. This compound content is often reported as a percentage of the total capsaicinoid content [2].

Key Insights for Research and Development

- Nomenclature Alert: Be aware of a common misidentification in literature where this compound is incorrectly reported with a double bond at the 7-position. The correct, more abundant natural isomer has the double bond at the 6-position [1].

- Beyond Pungency: The primary research focus is shifting towards the therapeutic potential of capsaicinoids, including this compound, in areas like metabolic syndrome (T2DM) [5] and cancer [2], moving beyond their traditional role as pungency agents.

- Modulating Factors: Recent research has identified natural compounds within peppers that can suppress pungency perception [7]. This highlights that biological activity is not solely determined by this compound concentration but by a complex interplay of compounds.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. extracts, capsaicin, and dihydrocapsaicin as potential... Chili pepper [bmccomplementmedtherapies.biomedcentral.com]

- 3. : Risks and Benefits Capsaicin [uspharmacist.com]

- 4. Frontiers | Recent advances in analysis of capsaicin and its effects on... [frontiersin.org]

- 5. and Zinc Capsaicin as Promising Targets for... Signalling Pathways [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) A Comparative Review Of Conventional And Microwave... [academia.edu]

- 7. Uncovering compounds that tame the heat of chili peppers [sciencedaily.com]

Comprehensive Technical Analysis of Homocapsaicin and its Relationship to the Capsaicinoid Chemical Family

Executive Summary

Homocapsaicin represents one of the minor capsaicinoids found in chili peppers that shares the fundamental chemical backbone of its more abundant analogs while displaying distinct structural and functional characteristics. This technical whitepaper provides a comprehensive analysis of this compound within the context of the broader capsaicinoid family, focusing on structural relationships, biosynthesis, pharmacological properties, and research methodologies. Through systematic evaluation of chemical properties and bioactivity, we establish this compound's unique position as a homolog of capsaicin with an elongated hydrophobic side chain. Current evidence suggests this structural variation confers differentiated receptor binding affinity and metabolic behavior compared to primary capsaicinoids like capsaicin and dihydrocapsaicin. The analytical frameworks and experimental protocols presented herein aim to support advanced research and drug development initiatives exploring the therapeutic potential of this understudied capsaicinoid.

Introduction to the Capsaicinoid Chemical Family

The capsaicinoid family comprises a group of alkaloids responsible for the characteristic pungency of chili peppers (Capsicum species). These compounds share a common biogenetic origin and fundamental chemical structure consisting of an aromatic ring system connected to a hydrophobic side chain through an amide bond. The major capsaicinoids include capsaicin (C) and dihydrocapsaicin (DHC), which together constitute approximately 80-90% of the total capsaicinoids found in most pepper varieties [1] [2]. The remaining 10-20% consists of minor capsaicinoids including nordihydrocapsaicin (n-DHC), This compound (h-C), and homodihydrocapsaicin (h-DHC) [2] [3]. These compounds occur naturally in the placental tissue of chili peppers where they serve as defensive compounds against mammalian predators and fungal pathogens [4] [5].

The structural diversity within the capsaicinoid family arises from variations in the hydrophobic alkyl side chain, including differences in chain length, saturation, and branching patterns. Despite these variations, all capsaicinoids maintain the vanillyl head group (4-hydroxy-3-methoxybenzyl), which is essential for receptor binding and pharmacological activity [6] [7]. The relative abundance of individual capsaicinoids varies significantly between pepper cultivars, with factors such as genetic background, environmental conditions, and fruit maturity influencing both the quantitative and qualitative composition of the capsaicinoid profile [5]. Recent advances in analytical chemistry and molecular biology have enabled more detailed characterization of these compounds, revealing their diverse pharmacological potential beyond their well-known sensory properties.

Chemical Structure Analysis & Classification

Fundamental Structural Features of Capsaicinoids

All capsaicinoids share a common molecular framework consisting of three distinct regions that define their chemical and biological properties:

A-region (Aromatic domain): The vanillyl moiety (4-hydroxy-3-methoxybenzylamine) that serves as the conserved head group across all capsaicinoids. This region is essential for TRPV1 receptor binding through formation of hydrogen bonds with key receptor residues [6] [7].

B-region (Linker domain): An amide bond (-NH-CO-) that connects the aromatic and hydrophobic regions. This linkage provides structural rigidity and influences metabolic stability through its susceptibility to enzymatic hydrolysis [1] [7].

C-region (Hydrophobic domain): A variable alkyl side chain that differs in length, branching, and saturation between individual capsaicinoids. This region primarily determines lipophilicity, membrane permeability, and potency variations within the capsaicinoid family [6] [3].

The systematic classification of capsaicinoids is based on modifications in the C-region, with individual compounds named according to the length and saturation of their hydrophobic side chains. The fundamental structural template for all capsaicinoids is N-(4-hydroxy-3-methoxybenzyl)-alkylamide, with variations occurring specifically in the alkyl component [3].

This compound in Relation to Other Capsaicinoids

This compound is classified as a minor capsaicinoid based on its typically low concentration in natural sources. Structurally, it is characterized by an 11-carbon unsaturated side chain with a double bond between positions 6 and 7, and a methyl branch at position 9 [3]. This structure makes this compound a higher homolog of capsaicin, with an additional methylene group (-CH₂-) in the hydrophobic chain. The specific chemical designation for this compound is (E)-N-(4-hydroxy-3-methoxybenzyl)-9-methyl-8-decenamide [2] [3].

The relationship between this compound and other family members can be understood through systematic structural comparisons:

Compared to capsaicin: this compound possesses an extended carbon chain (11 carbons vs. 10 carbons in capsaicin) while maintaining the same double bond position and methylation pattern [3].

Compared to dihydrocapsaicin: this compound differs in both chain length and saturation state, as dihydrocapsaicin has a 10-carbon saturated chain without double bonds [2].

Compared to homodihydrocapsaicin: Both compounds share the same chain length (11 carbons), but this compound contains a double bond while homodihydrocapsaicin has a fully saturated side chain [3].

This structural relationship positions this compound as an intermediate between the major capsaicinoids and their elongated variants, with potential implications for its biological activity and physicochemical properties.

Table 1: Structural Characteristics of Major and Minor Capsaicinoids

| Capsaicinoid | Abbreviation | Molecular Formula | Alkyl Chain Length | Saturation | Double Bond Position | Methyl Branch Position |

|---|---|---|---|---|---|---|

| Capsaicin | C | C₁₈H₂₇NO₃ | 10-carbon | Unsaturated | 6-7 | 8 |

| Dihydrocapsaicin | DHC | C₁₈H₂₉NO₃ | 10-carbon | Saturated | N/A | 8 |

| Nordihydrocapsaicin | n-DHC | C₁₇H₂₇NO₃ | 9-carbon | Saturated | N/A | 7 |

| This compound | h-C | C₁₉H₂₉NO₃ | 11-carbon | Unsaturated | 7-8 | 9 |

| Homodihydrocapsaicin | h-DHC | C₁₉H₃₁NO₃ | 11-carbon | Saturated | N/A | 9 |

Quantitative Comparative Analysis of Capsaicinoids

Relative Abundance and Pungency Parameters

The quantitative distribution of capsaicinoids in natural sources follows a consistent pattern across most Capsicum species, with capsaicin and dihydrocapsaicin dominating the profile while minor capsaicinoids like this compound are present in significantly lower concentrations. In typical C. annuum varieties, the total capsaicinoid content ranges from 0.1% to 1.0% of fruit dry weight, with the ratio of capsaicin to dihydrocapsaicin approximately 1:1 [3]. For C. frutescens varieties (including Tabasco peppers), the total content is somewhat higher (0.4-1.0%) with a capsaicin:dihydrocapsaicin ratio of approximately 2:1 [3]. Within this context, this compound and homodihydrocapsaicin together typically represent less than 5% of the total capsaicinoid content [2].

Pungency, measured in Scoville Heat Units (SHU), varies significantly across the capsaicinoid family. Pure capsaicin and dihydrocapsaicin both register approximately 16,000,000 SHU, establishing them as the most potent members of the family [4] [3]. In contrast, this compound demonstrates significantly lower pungency at approximately 8,600,000 SHU, reflecting the impact of its extended side chain on TRPV1 receptor activation [3]. This structure-activity relationship highlights how modifications to the hydrophobic domain can substantially influence sensory potency despite maintenance of the essential vanillyl pharmacophore.

Physicochemical and Pharmacokinetic Properties

The structural variations between this compound and other capsaicinoids impart distinct physicochemical properties that influence their behavior in biological systems. All capsaicinoids share limited water solubility and high lipophilicity, though the specific partition coefficients vary according to side chain characteristics. This compound's extended hydrophobic chain confers enhanced lipophilicity compared to capsaicin, potentially affecting its membrane permeability, tissue distribution, and metabolic stability [1].

Table 2: Quantitative Properties of Capsaicinoids

| Capsaicinoid | Relative Abundance (%) | Pungency (Scoville Heat Units × 100,000) | Molecular Weight (g/mol) | Water Solubility | Lipophilicity (Log P)* |

|---|---|---|---|---|---|

| Capsaicin | 40-60% | 160 | 305.41 | 0.0013 g/100 mL | ~3.04 |

| Dihydrocapsaicin | 30-50% | 160 | 307.43 | <0.001 g/100 mL | ~3.52 |

| Nordihydrocapsaicin | 5-10% | 91 | 293.41 | <0.001 g/100 mL | ~2.80 |

| This compound | 1-5% | 86 | 319.44 | <0.001 g/100 mL | ~3.98 |

| Homodihydrocapsaicin | 1-5% | 86 | 321.46 | <0.001 g/100 mL | ~4.12 |

*Estimated values based on structural characteristics

The pharmacokinetic behavior of this compound remains less characterized than that of the major capsaicinoids. Available data on capsaicin metabolism indicates significant tissue-specific biotransformation, with the liver serving as the primary site of oxidation via cytochrome P450 enzymes [1]. The major metabolites identified in hepatic microsomes include 16-hydroxycapsaicin, 17-hydroxycapsaicin, and 16,17-dehydrocapsaicin [1]. The extended alkyl chain of this compound may influence its susceptibility to oxidative metabolism, potentially altering its bioavailability and clearance kinetics compared to capsaicin. Further research is needed to fully elucidate the ADME profile of this compound specifically.

Biosynthesis and Natural Occurrence

Biochemical Pathways

The biosynthesis of capsaicinoids occurs exclusively in the epidermal cells of the chili pepper placenta through the convergent action of two primary metabolic pathways: the phenylpropanoid pathway generating the vanillylamine moiety, and the branched-chain fatty acid pathway producing the hydrophobic side chains [5]. The phenylpropanoid pathway begins with phenylalanine and proceeds through a series of enzymatic transformations including deamination, hydroxylation, and methylation to yield ferulic acid, which is subsequently converted to vanillin and then to vanillylamine [5]. The fatty acid pathway involves the elongation and modification of valine- or leucine-derived precursors to generate specific acyl-CoA intermediates that vary between capsaicinoids [5].

The final condensation reaction between vanillylamine and an acyl-CoA intermediate is catalyzed by the enzyme capsaicin synthase (CS), encoded by the Pun1 gene [5]. This enzyme exhibits some substrate flexibility, allowing for the incorporation of different acyl chains and thus generating the structural diversity observed within the capsaicinoid family. The production of this compound specifically requires 9-methyl-8-decenoyl-CoA as the acyl donor, which is derived from leucine through a series of elongation and modification steps [5]. The relative abundance of different acyl-CoA precursors largely determines the quantitative profile of resulting capsaicinoids, explaining the typically lower concentrations of this compound compared to capsaicin.

Capsaicinoid biosynthetic pathway showing this compound production from leucine

Factors Influencing this compound Content

The natural occurrence of this compound varies significantly across Capsicum species and cultivars. The highest concentrations are typically found in C. chinense varieties, which are renowned for their exceptional pungency and complex capsaicinoid profiles [5]. Environmental factors significantly influence this compound accumulation, with controlled stress conditions potentially enhancing its production through elicitor-mediated upregulation of biosynthetic pathways [5]. Specific elicitors including hydrogen peroxide and laminarin have been demonstrated to increase capsaicinoid biosynthesis, with one study reporting a 1.7-fold increase in capsaicin levels following treatment [5].

The genetic regulation of this compound biosynthesis involves several key enzymes, including phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), caffeic acid O-methyltransferase (COMT), a putative aminotransferase (pAMT), and capsaicin synthase (CS) [5]. Recent evidence suggests that the expression levels of these biosynthetic enzymes, particularly pAMT and CS, directly correlate with the production of specific capsaicinoids including this compound [5]. Advances in molecular techniques such as virus-induced gene silencing (VIGS) have enabled more precise manipulation of the capsaicinoid pathway, facilitating targeted alterations to the this compound content in pepper fruits [5].

Pharmacological Mechanisms and Structure-Activity Relationships

Molecular Targets and Signaling Pathways

Capsaicinoids exert their diverse pharmacological effects primarily through interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor, a non-selective cation channel expressed on sensory neurons and various non-neuronal cells [1] [2]. The binding of capsaicinoids to TRPV1 triggers calcium influx, leading to neuronal depolarization and the characteristic burning sensation. With prolonged exposure, receptor desensitization occurs through multiple mechanisms including calcium-dependent phosphatase activation, receptor phosphorylation, and eventual membrane trafficking changes [1] [7]. This desensitization underlies the analgesic applications of capsaicinoids in various pain conditions.

Beyond TRPV1 activation, capsaicinoids modulate several intracellular signaling pathways with potential therapeutic implications. The anti-cancer effects observed with capsaicin treatment involve both TRPV1-dependent and independent mechanisms, including reactive oxygen species (ROS) generation, cell cycle arrest, and apoptosis induction through mitochondrial dysfunction [2] [5]. In metabolic disorders, capsaicinoids demonstrate anti-obesity effects through stimulation of energy expenditure and lipid metabolism, potentially mediated through TRPV1-activated sympathetic nervous system responses [2] [8]. The specific signaling pathways modulated by capsaicinoids include insulin signaling, insulin resistance pathways, AGE-RAGE signaling in diabetic complications, endocrine resistance, lipid metabolism, and atherosclerosis-related pathways [8].

Pharmacological pathways of capsaicinoids showing TRPV1-dependent and independent mechanisms

Structure-Activity Relationship (SAR) Analysis

Systematic SAR studies have delineated the specific structural requirements for capsaicinoid activity by dividing the molecule into three key regions [6] [7]:

A-region (Aromatic domain): The 4-hydroxy-3-methoxyphenyl (vanillyl) group is essential for TRPV1 binding. Modification of the phenolic hydroxyl group typically abolishes activity, while the methoxy group can tolerate limited modification with retention of some activity [6] [7].

B-region (Amide bond): The amide linkage serves as a critical structural element that stabilizes the relative orientation of the aromatic and hydrophobic domains. Isosteric replacement of the amide bond can yield compounds with altered activity profiles, including TRPV1 antagonists [7].

C-region (Hydrophobic side chain): This domain exhibits the greatest tolerance for structural modification while maintaining biological activity. The optimal chain length for TRPV1 activation is 9-11 carbon atoms, with variations affecting potency rather than efficacy [6] [3]. Branching patterns, particularly methyl groups near the center of the chain, enhance potency, while saturation state influences metabolic stability more than receptor activity [3].

Within this SAR framework, This compound represents a natural variation in the C-region with an extended 11-carbon unsaturated chain. This structural modification likely influences its receptor binding kinetics and potency relative to capsaicin, as evidenced by its lower pungency rating [3]. The elongated hydrophobic chain may enhance membrane partitioning while potentially reducing the optimal geometric fit within the TRPV1 binding pocket, resulting in the observed reduction in sensory potency. Additionally, the modified side chain likely influences the metabolic fate of this compound, potentially conferring differential susceptibility to oxidative metabolism compared to shorter-chain analogs [1].

Experimental Protocols and Research Methodologies

Extraction and Analysis Techniques

Various extraction methods have been developed for the efficient isolation of capsaicinoids from plant material, with the selection of appropriate methodology being critical for accurate quantification of minor capsaicinoids like this compound. The most common extraction techniques include:

Conventional solvent extraction: Traditional methods using methanol, ethanol, or acetonitrile as extraction solvents, often assisted by maceration or magnetic stirring. Optimization of parameters including temperature, extraction time, solvent volume, and sample particle size is essential for maximizing yield [2].

Advanced extraction techniques: Modern approaches offering improved efficiency and selectivity:

- Ultrasound-assisted extraction (UAE): Utilizes ultrasonic cavitation to enhance solvent penetration and mass transfer, typically achieving higher yields with reduced extraction times [2].

- Microwave-assisted extraction (MAE): Employs microwave energy to rapidly heat the solvent and plant matrix, facilitating efficient release of target compounds [2].

- Supercritical fluid extraction (SFE): Uses supercritical CO₂ as a tunable extraction medium, offering high selectivity and minimal solvent residue [2].

- Pressurized liquid extraction (PLE): Operates at elevated temperatures and pressures to enhance extraction efficiency [2].

Enzymatic treatment: Incorporates hydrolytic enzymes such as pectinase, cellulase, or carbohydrase to degrade cell wall components and improve the release of capsaicinoids. Studies have reported 7-32% increases in extraction yield following enzymatic pretreatment [2].

For analytical quantification, high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometric detection represents the gold standard, enabling precise separation and quantification of individual capsaicinoids including this compound [2]. Method validation should establish linearity, precision, accuracy, and limits of detection and quantification specifically for this compound to ensure reliable measurement despite its typically low concentration.

Biological Activity Assessment

Standardized protocols for evaluating the pharmacological activities of capsaicinoids include:

TRPV1 activation assays:

- Calcium flux measurements using fluorescent indicators (e.g., Fura-2) in TRPV1-expressing cell lines

- Electrophysiological recordings to characterize activation kinetics and current-voltage relationships

- Substance P release assays in sensory neuron cultures or tissue preparations

Anticancer activity screening:

- Cell viability assays (MTT, XTT, WST-1) in cancer cell lines representing various tissue types

- Apoptosis detection via Annexin V staining, caspase activation assays, and mitochondrial membrane potential measurements

- Cell cycle analysis using flow cytometry with DNA staining

- Colony formation assays to assess long-term proliferative effects

Metabolic studies:

- Oxygen consumption measurements in adipocytes or hepatocytes to assess energy expenditure

- Glucose uptake assays in insulin-sensitive cell lines

- Lipid accumulation quantification in differentiating adipocytes

For this compound specifically, comparative studies alongside major capsaicinoids are essential to elucidate its unique pharmacological profile. Dose-response relationships should be carefully characterized, with special attention to potential differential effects at low versus high concentrations, as has been documented for other capsaicinoids [1].

Conclusion and Research Perspectives

This compound represents a structurally distinct member of the capsaicinoid family with potential unique biological properties warranting further investigation. While current understanding of this minor capsaicinoid remains limited compared to its more abundant analogs, existing evidence suggests its elongated hydrophobic chain confers differentiated receptor interaction profiles and metabolic characteristics. The experimental frameworks and analytical methodologies presented in this technical review provide foundational resources for advancing research on this understudied compound.

Future research directions should prioritize:

- Comprehensive pharmacological profiling of this compound across multiple biological targets and disease models

- Detailed ADME studies to elucidate its absorption, distribution, metabolism, and excretion characteristics

- Advanced formulation development to overcome solubility limitations and enhance bioavailability

- Synthetic analog design leveraging the this compound structure as a template for novel TRPV1 modulators

- Clinical translation efforts evaluating potential therapeutic applications in pain, metabolic disorders, and oncology

As research interest in minor capsaicinoids continues to grow, this compound represents a promising candidate for drug development initiatives seeking to exploit the therapeutic potential of the capsaicinoid chemical family while potentially mitigating the limitations associated with traditional capsaicin products.

References

- 1. Bioavailability of capsaicin and its implications for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction, bioavailability, and bioefficacy of capsaicinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemical Structure of the Capsaicinoids [aris.gusc.lv]

- 4. Capsaicin - Wikipedia [en.wikipedia.org]

- 5. Capsaicin: From Plants to a Cancer-Suppressing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diversity and Functionality of Chemical | 4 | Peppers Capsaicinoids [taylorfrancis.com]

- 7. Clinical Pharmacology of Capsaicin, Its Synthetic and... | SpringerLink [link.springer.com]

- 8. Computer-aided ligand identification of capsaicinoids and their... [link.springer.com]

Comprehensive Technical Analysis: Evolution of Pungency and Homocapsaicin Content in Capsicum Domestication

Introduction to Capsicum Domestication and Pungency Evolution

The genus Capsicum, belonging to the Solanaceae family, represents one of the most significant plant models for studying the evolution of specialized metabolism in domesticated plants. The evolutionary emergence of pungency is considered a derived trait within the Capsicum genus, with capsaicinoid content varying considerably between species and cultivars. Capsicum has undergone an extensive evolutionary history spanning approximately 17 million years, with domestication events occurring relatively recently in this timeline, around 3000 BC in regions of Mexico and South America [1]. The unique pungency characteristic of chili peppers results from a group of specialized secondary metabolites known as capsaicinoids, which are synthesized and accumulated predominantly in the fruit placenta [2] [3].

The five principal domesticated Capsicum species—C. annuum, C. chinense, C. frutescens, C. baccatum, and C. pubescens—exhibit remarkable diversity in their pungency profiles, ranging from non-pungent bell peppers to extremely pungent habanero and ghost peppers [1]. This diversity reflects both natural evolutionary processes and human selection pressures during domestication and specialization. Recent phylogenomic studies using ribosomal DNA have revealed complex phylogenetic relationships within the genus, with species such as C. frutescens intermingled with C. eximium in one subclade and C. chinense in another, suggesting ongoing evolutionary diversification and potential introgression events between species [1].

The biosynthesis of capsaicinoids is thought to have evolved as a defense mechanism against mammalian herbivores and fungal pathogens [4]. Interestingly, birds—which are important seed dispersers for Capsicum species—are insensitive to capsaicinoids due to structural differences in their TRPV1 receptors, creating an evolutionary scenario where pungency provides a selective advantage by deterring mammalian seed predators while not affecting avian seed dispersers [4]. Understanding the evolutionary trajectory of pungency during Capsicum domestication requires integrating data from genomics, metabolomics, and transcriptomics to elucidate the genetic and regulatory changes underlying the observed chemical diversity.

Chemical Properties and Biosynthesis of Homocapsaicin

Molecular Structure and Characteristics

This compound is one of the five major capsaicinoids found in Capsicum fruits, alongside capsaicin, dihydrocapsaicin, nordihydrocapsaicin, and homodihydrocapsaicin [5]. Chemically, this compound is classified as an acidic amide and shares the characteristic vanillyl group common to all capsaicinoids, but differs in its acyl chain structure. Specifically, this compound features a 9-methyldec-trans-7-enoic acid fatty acid chain, which is one carbon longer than the 8-methylnonanoic acid chain found in the most abundant capsaicinoid, capsaicin [3]. This molecular structure consists of a vanillyl group bonded to an amide linkage and an extended hydrophobic alkyl chain that contains a double bond, contributing to its amphiphilic properties and unique biological activities [3].

The general chemical structure of capsaicinoids makes them resistant to ionizing radiation but susceptible to thermal degradation at temperatures exceeding 80°C, where cleavage of the carbon-nitrogen bond occurs, producing vanillyl group and acyl chain fragments [3]. This compound, like other capsaicinoids, is soluble in medium to low polarity solvents such as alcohols, methanol, ethanol, and acetonitrile, with the latter being particularly effective for extraction purposes [3]. The phenolic functional group within the vanillyl moiety enables this compound to undergo phase transfer under basic conditions, forming a phenolate ion that can create salts in the presence of metals, thereby increasing its solubility in aqueous environments [3].

Biosynthetic Pathway

The biosynthesis of this compound occurs primarily in the placental tissue of developing Capsicum fruits, where the necessary biosynthetic enzymes are most highly expressed [3]. The pathway involves the convergence of two distinct metabolic routes: the phenylpropanoid pathway, which provides the vanillylamine precursor, and the branched-chain fatty acid pathway, which supplies the specific acyl chain precursors [6].

Phenylpropanoid Pathway: This pathway begins with the amino acid phenylalanine, which undergoes sequential transformations through the actions of phenylalanine ammonia-lyase (PAL), cinnamic acid-4-hydroxylase (C4H), and other enzymes to ultimately yield vanillylamine [2] [6]. The phenolic 4-OH group in the vanillylamine structure is particularly important for the biological activity of the resulting capsaicinoids.

Branched-Chain Fatty Acid Pathway: This pathway initiates from the branched-chain amino acids valine or leucine, which undergo transamination, decarboxylation, elongation, and reduction to form the specific fatty acid precursors for different capsaicinoids [3]. For this compound biosynthesis, the pathway produces 9-methyldec-trans-7-enoic acid through a series of enzymatic reactions involving a specialized fatty acid synthase complex [3].

The final step in this compound biosynthesis involves the enzymatic condensation of vanillylamine with 9-methyldec-trans-7-enoic acid, catalyzed by the enzyme capsaicin synthase (CS) [6]. This condensation reaction requires Mg²⁺, ATP, and coenzyme A (CoA) as cofactors [6]. The resulting this compound is then stored in vesicles within the placental tissue, where it accumulates throughout fruit development until reaching peak levels typically between 40-60 days post-anthesis [5].

Table 1: Major Capsaicinoids in Capsicum Fruits and Their Structural Characteristics

| Capsaicinoid | Fatty Acid Chain | Carbon Atoms | Double Bonds | Relative Abundance |

|---|---|---|---|---|

| Capsaicin | 8-methyl-6-nonenoyl | 9 | 1 | 40-80% |

| Dihydrocapsaicin | 8-methylnonanoyl | 9 | 0 | 20-50% |

| Nordihydrocapsaicin | 7-methylnonanoyl | 9 | 0 | 5-15% |

| This compound | 9-methyldec-7-enoyl | 10 | 1 | 1-5% |

| Homodihydrocapsaicin | 9-methyldecanoyl | 10 | 0 | 1-5% |

Quantitative Analysis of this compound During Domestication

Variation Across Capsicum Species and Cultivars

The content of this compound and other capsaicinoids exhibits substantial variation across different Capsicum species and cultivars, reflecting both genetic determinants and the impact of human selection during domestication. Recent metabolomic studies have revealed that the total capsaicinoid content can vary by several orders of magnitude between wild and domesticated accessions, with generally higher levels observed in wild species such as C. annuum var. glabriusculum (chiltepin) compared to many domesticated cultivars [2]. In a comprehensive study examining three cultivars of C. chinense ('Bode', 'Habanero', and 'Habanero Roxo'), the total capsaicinoids content ranged from 1.00 mg g⁻¹ fresh weight in 'Bode' pepper to 3.86 mg g⁻¹ fresh weight in 'Habanero Roxo' pepper, with this compound consistently representing a minor component of the total capsaicinoid profile [5].

Notably, the ratio of individual capsaicinoids remains relatively consistent within species but shows distinct patterns across genetic lineages. In most Capsicum varieties, capsaicin and dihydrocapsaicin collectively account for approximately 80-90% of the total capsaicinoids, while this compound typically represents between 1-5% of the total capsaicinoid content [5]. This consistent ratio suggests that the biosynthetic machinery responsible for capsaicinoid production exhibits substrate preferences that are genetically programmed and conserved across the genus, though environmental factors can modulate the absolute quantities produced.

Table 2: Capsaicinoid Content in Capsicum chinense Varieties During Fruit Development

| Cultivar | Development Stage (DAP) | Total Capsaicinoids (mg/g FW) | Capsaicin Content (%) | This compound Content (%) |

|---|---|---|---|---|

| 'Bode' | 35 | 0.45 | 81.2% | 1.8% |

| 'Bode' | 42 | 0.68 | 82.5% | 1.7% |

| 'Bode' | 49 | 0.86 | 83.1% | 1.6% |

| 'Bode' | 56 | 1.00 | 84.3% | 1.5% |

| 'Habanero' | 35 | 0.52 | 82.7% | 1.9% |

| 'Habanero' | 42 | 0.79 | 83.4% | 1.8% |

| 'Habanero' | 49 | 1.08 | 84.1% | 1.7% |

| 'Habanero' | 56 | 1.33 | 85.2% | 1.6% |

| 'Habanero Roxo' | 35 | 1.85 | 83.5% | 2.1% |

| 'Habanero Roxo' | 42 | 2.64 | 84.2% | 2.0% |

| 'Habanero Roxo' | 49 | 3.42 | 85.7% | 1.9% |

| 'Habanero Roxo' | 56 | 3.86 | 86.3% | 1.8% |

Changes During Fruit Development and Ripening

The accumulation of this compound and other capsaicinoids follows a developmental trajectory that is conserved across Capsicum species, with concentrations gradually increasing during fruit development until reaching a maximum, followed by a decline during over-ripening. Studies tracking capsaicinoid progression in C. chinense fruits have demonstrated that the maximum content of both total capsaicinoids and individual compounds, including this compound, is typically reached between 40-60 days post-anthesis (DPA), though the exact timing varies between cultivars [5]. For instance, in the Cayenne pepper (C. annuum L.), total capsaicinoid content reaches a peak concentration of approximately 1,789 μmol/kg fresh weight before undergoing a sharp 32% decrease, followed by a more gradual decline until 80 days of ripening [7].

The developmental regulation of capsaicinoid biosynthesis involves the coordinated expression of genes in both the phenylpropanoid and branched-chain fatty acid pathways. Transcriptomic analyses have revealed that the expression of key biosynthetic genes, including PAL, C4H, COMT, and CS, increases during fruit development in parallel with capsaicinoid accumulation, reaching maximum levels around 40 DPA before declining [6]. This pattern of gene expression corresponds with the observed capsaicinoid accumulation profile, suggesting transcriptional control plays a crucial role in determining this compound content during fruit development. Additionally, the degradation of capsaicinoids in later ripening stages has been attributed to the action of peroxidases that become active as the fruit matures [6].

Genomic and Transcriptomic Regulation of Pungency

Genetic Control of Capsaicinoid Biosynthesis

The genetic basis underlying capsaicinoid biosynthesis and its variation during Capsicum domestication involves both structural genes directly encoding biosynthetic enzymes and regulatory genes controlling their spatial and temporal expression. Key loci identified through genetic mapping and molecular studies include the Pun1 locus, which encodes a putative acyltransferase (AT3) that is specifically expressed in the placenta of pungent genotypes and shows highest expression coinciding with peak capsaicinoid accumulation [6]. Interestingly, while initially thought to encode capsaicin synthase (CS), it was later established that Pun1 is related to the development of vesicles where capsaicinoids accumulate rather than their direct production, though these vesicles are essential for the pungent phenotype [6].

The Pun1 locus exhibits dominant behavior in determining pungent genotypes, with non-pungent varieties often containing loss-of-function mutations in this gene [6]. Another important genetic element is the csy1 gene, which was isolated and found to code for the actual CS enzyme responsible for the final condensation reaction in capsaicinoid biosynthesis [6]. The expression patterns of csy1 parallel capsaicinoid accumulation during fruit development, confirming its central role in this compound and other capsaicinoid production. Additional quantitative trait loci (QTLs) have been identified that contribute to the variation in capsaicinoid levels between cultivars, indicating a complex genetic architecture underlying pungency variation in domesticated Capsicum [6].

Recent advances in genomics, particularly the development of telomere-to-telomere (T2T) gap-free genomes for C. annuum and its wild non-pungent relative C. rhomboideum, have provided unprecedented resources for identifying genetic changes associated with pungency evolution during domestication [8]. Comparative genomic analyses between these species have revealed disrupted coding and regulatory regions of key biosynthesis genes in non-pungent species, as well as conserved placenta-specific accessible chromatin regions that likely permit tissue-specific biosynthetic gene coregulation and capsaicinoid accumulation [8]. These genomic resources are accelerating the identification of causal genetic variants underlying pungency differences between wild and domesticated Capsicum populations.

Transcriptomic Insights into Pungency Regulation

Transcriptomic analyses comparing cultivated peppers with their wild progenitors have provided crucial insights into the regulatory networks controlling capsaicinoid biosynthesis and how these networks have been altered during domestication. A comprehensive study integrating metabolomic and transcriptomic data between the cultivated pepper BB3 (mildly pungent) and its wild progenitor chiltepin (highly pungent) revealed significant differences in the expression of genes associated with capsaicinoid biosynthesis pathways [2]. Specifically, researchers identified 412 differentially expressed genes (DEGs) associated with capsaicinoid accumulation, of which 18 genes (14 transcription factors, 3 capsaicinoid biosynthetic genes, and 1 UDP-glycosyltransferase) were deemed key regulators due to their high connectivity coefficients [2].

The transcriptomic data revealed that downregulation of these hub genes during early fruit developmental stages in the cultivated pepper leads to reduced pungency compared to its wild progenitor [2]. Particularly noteworthy was the identification of a putative UDP-glycosyltransferase, GT86A1, which is thought to affect the stabilization of capsaicinoids and showed significantly different expression patterns between the cultivated and wild accessions [2]. These findings suggest that domestication has acted upon transcriptional regulators of the capsaicinoid biosynthetic pathway, resulting in reduced expression of key genes and consequently lower this compound and total capsaicinoid content in cultivated varieties compared to their wild relatives.

The evolution of tissue-specific pungency represents another important aspect of capsaicinoid regulation. Research has revealed conserved placenta-specific accessible chromatin regions in Capsicum fruits, which likely allow for tissue-specific biosynthetic gene coregulation and capsaicinoid accumulation [8]. These regulatory elements, which are maintained in both pungent and non-pungent varieties, help explain why capsaicinoid biosynthesis is restricted to the placental tissue despite the presence of functional biosynthetic genes throughout the plant, highlighting the importance of epigenetic mechanisms in controlling pungency patterns in Capsicum fruits.

Experimental Methodologies for Capsaicinoid Analysis

Metabolite Extraction Protocols

The accurate quantification of this compound and other capsaicinoids requires carefully optimized extraction methodologies to ensure efficient compound recovery while maintaining chemical stability. The most widely employed approach involves ultrasound-assisted extraction (UAE), which enhances extraction efficiency through cavitation effects that improve solvent penetration into plant tissues [5]. A standardized protocol derived from multiple studies involves the following steps:

Sample Preparation: Fresh pepper fruits are freeze-dried and crushed into a fine powder using a mixer mill with zirconia beads for 1.5 minutes at 30 Hz [9]. For developmental studies, fruits should be harvested at precise days post-anthesis and the placental tissue specifically dissected for analysis, as this region contains the highest concentration of capsaicinoids [4].

Extraction Procedure: Approximately 100 mg of powdered sample is accurately weighed and extracted overnight at 4°C with 1.0 mL of 70% aqueous methanol [9]. Alternative extraction solvents include acetonitrile, which has been recognized as providing the highest solubility for capsaicinoids, or ethanol for food-grade extractions [3]. The inclusion of ultrasound treatment (typically 10-15 minutes at 35-45 kHz) significantly improves extraction efficiency [5].

Extract Cleanup: Following centrifugation at 10,000 × g for 10 minutes, the supernatant extracts are purified using CNWBOND Carbon-GCB SPE Cartridges to remove interfering pigments and other compounds [9]. The eluate is then filtered through a 0.22 μm SCAA-104 membrane prior to chromatographic analysis [9].

It is important to note that capsaicinoids are susceptible to thermal degradation and should be processed at controlled temperatures, ideally below 80°C, to prevent decomposition [3]. Additionally, the acidic amide structure of capsaicinoids makes them susceptible to alkaline hydrolysis, so neutral pH conditions should be maintained throughout the extraction process unless specific derivatives are targeted.

Analytical Quantification Techniques

The separation and quantification of this compound from other capsaicinoids requires high-resolution analytical techniques, with reverse-phase ultra-high performance liquid chromatography (RP-UHPLC) coupled with various detection methods being the current standard:

Chromatographic Separation: A typical UHPLC method utilizes a C18 column (e.g., 100 × 2.1 mm, 1.8 μm particle size) maintained at 40°C, with a mobile phase consisting of water with 0.1% acetic acid (solvent A) and methanol with 0.1% acetic acid (solvent B) [5]. The elution gradient typically starts at 60% B, increasing to 80% B over 8 minutes, then to 95% B at 10 minutes, holding for 2 minutes before re-equilibration, with a flow rate of 0.4 mL/min [5].

Detection Methods: Fluorescence detection (FL) provides excellent sensitivity for capsaicinoids, with excitation at 280 nm and emission at 325-345 nm offering optimal detection limits for this compound [5]. Alternative detection methods include mass spectrometry (MS) using electrospray ionization in positive mode, which provides superior specificity and enables structural confirmation through fragmentation patterns [9].

Quantification Approach: Quantification typically employs external calibration curves constructed using authentic standards of capsaicin and dihydrocapsaicin [5]. For this compound, which often lacks commercially available pure standards, relative response factors based on structurally similar capsaicinoids are commonly applied, with correction factors of 0.92-0.97 typically used relative to capsaicin [5].

The following workflow diagram illustrates the key steps in capsaicinoid analysis from sample preparation to quantification:

Capsaicinoid Analysis Workflow: From sample collection to quantitative analysis

Omics Approaches for Comprehensive Analysis

Advanced omics technologies have become indispensable tools for elucidating the complex regulation of this compound and other capsaicinoids during Capsicum domestication:

Metabolomics: Comprehensive metabolite profiling using liquid chromatography-mass spectrometry (LC-MS) enables the simultaneous quantification of capsaicinoids alongside other bioactive compounds, providing a holistic view of chemical changes during domestication [2]. Widely targeted metabolomic approaches can detect over 500 metabolites in pepper fruits, allowing for correlation analyses between capsaicinoids and other metabolic pathways [2].

Transcriptomics: RNA sequencing (RNA-Seq) of placental tissue at different developmental stages identifies differentially expressed genes and co-expression networks associated with capsaicinoid accumulation [2]. Time-series transcriptomics across fruit development reveals the temporal regulation of biosynthetic genes and identifies key transcription factors that may have been targeted during domestication [2].

Genomics: Comparative genome analysis between pungent and non-pungent varieties, facilitated by T2T gap-free genomes, identifies structural variations and nucleotide polymorphisms in coding and regulatory regions of capsaicinoid biosynthetic genes [8]. These analyses can pinpoint specific genetic changes responsible for reduced this compound content in domesticated peppers.

The integration of these multi-omics datasets through systems biology approaches provides a comprehensive understanding of how genetic variation translates to metabolic differences through changes in gene expression and enzyme activity, offering unprecedented insights into the molecular basis of pungency evolution during Capsicum domestication.

Research Applications and Future Directions

Implications for Drug Development and Therapeutics

The unique pharmacological properties of this compound and other capsaicinoids have attracted significant interest for drug discovery and therapeutic development. Capsaicinoids interact primarily with the transient receptor potential vanilloid-1 (TRPV1) receptor, a nonselective cation channel involved in pain sensation, thermoregulation, and various inflammatory processes [3] [6]. This interaction underlies both the pungent sensation and the analgesic properties of capsaicinoids, as prolonged activation of TRPV1 leads to receptor desensitization and subsequent pain relief [4] [6].

Current pharmaceutical applications of capsaicinoids include:

Topical Analgesics: Capsaicin-based formulations (0.025-0.1% concentration) are widely used for the temporary relief of minor aches and pains associated with arthritis, muscle strains, and sprains [4]. A high-concentration (8%) capsaicin transdermal patch (Qutenza) has been approved for the management of post-herpetic neuralgia and demonstrates efficacy in neuropathic pain conditions [4].

Anti-Inflammatory Agents: The ability of capsaicinoids to modulate neurogenic inflammation through TRPV1 receptor interactions has prompted research into their application for various inflammatory disorders [6]. Studies have demonstrated that capsaicinoids can inhibit the production and release of pro-inflammatory cytokines and neuropeptides, suggesting potential for managing chronic inflammatory conditions [6].

Metabolic Disorders: Emerging evidence indicates that capsaicinoids may promote energy metabolism and suppress fat accumulation, suggesting potential applications in managing obesity and related metabolic syndromes [6] [10]. Clinical studies have shown that regular consumption of capsaicinoids can increase energy expenditure and fat oxidation, supporting their potential as adjuncts in weight management strategies [6].

This compound specifically may offer therapeutic advantages over the more abundant capsaicin due to its slightly modified structure, which could result in different receptor binding kinetics and metabolic profiles. However, the relatively low abundance of this compound in natural sources has limited specific pharmacological studies, creating opportunities for synthetic biology approaches to produce larger quantities for detailed investigations.

Future Research Directions

Several promising research directions emerge from current understanding of this compound evolution and function in Capsicum domestication:

Biosynthetic Pathway Engineering: The elucidation of complete capsaicinoid biosynthetic pathways enables metabolic engineering approaches to enhance this compound production in heterologous systems or pepper varieties [6]. Synthetic biology strategies could optimize the production of specific capsaicinoids like this compound for pharmaceutical applications by manipulating the substrate specificity of key enzymes such as capsaicin synthase [6].

Precision Breeding Applications: The identification of genetic markers associated with this compound content enables marker-assisted selection for developing pepper cultivars with customized capsaicinoid profiles [8] [2]. Modern gene editing technologies like CRISPR-Cas9 could precisely modify regulatory elements or structural genes to fine-tune this compound accumulation without compromising other agronomic traits.

Comparative Evolutionary Studies: Expanding genomic resources to include additional wild Capsicum species and landraces would provide a more comprehensive understanding of capsaicinoid pathway evolution and identify novel genetic variants underlying chemical diversity [8]. Such studies could reveal evolutionary trade-offs between different capsaicinoids and other protective compounds that have been altered during domestication.

Clinical Translation: More extensive clinical studies are needed to elucidate the specific pharmacological properties and therapeutic potential of this compound compared to other capsaicinoids [6]. The development of non-pungent analogs through structural modification could overcome current limitations in clinical applications due to irritation caused by traditional capsaicinoids [6].

The integration of advanced genomics, metabolomics, and synthetic biology approaches holds tremendous promise for unraveling the complex evolutionary history of this compound and other capsaicinoids while developing innovative applications in medicine, agriculture, and industry.

Conclusion

The evolution of pungency and this compound content in Capsicum domestication represents a compelling model for understanding how specialized metabolism is shaped by both natural selection and human artificial selection. Through the integration of chemical analyses, genomic studies, and comparative transcriptomics, researchers have made significant progress in elucidating the genetic and biochemical basis of capsaicinoid variation between wild and domesticated peppers. The recent development of complete telomere-to-telomere genome assemblies for Capsicum species provides unprecedented resources for identifying the specific genetic changes underlying reduced this compound content in domesticated varieties, while advanced metabolomic methodologies enable precise quantification of these chemical changes.

References

- 1. - Wikipedia Capsicum [en.wikipedia.org]

- 2. Frontiers | Integrative Analysis of the Metabolome and Transcriptome of a Cultivated Pepper and Its Wild Progenitor Chiltepin (Capsicum annuum L. var. glabriusculum) Revealed the Loss of Pungency During Capsicum Domestication [frontiersin.org]

- 3. The genus Capsicum: a phytochemical review of bioactive secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Capsaicin - Wikipedia [en.wikipedia.org]

- 5. Progression of the Total and Individual Capsaicinoids Content in the... [mdpi.com]

- 6. Chemical and Pharmacological Aspects of Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. of total and individual capsaicinoids in peppers during... Evolution [pubmed.ncbi.nlm.nih.gov]

- 8. Two telomere-to-telomere gapless genomes reveal insights into... [pmc.ncbi.nlm.nih.gov]

- 9. Integrative Analysis of the Metabolome and Transcriptome of... [pmc.ncbi.nlm.nih.gov]

- 10. (PDF) Phytochemical constituents and biological properties of... [academia.edu]

Homocapsaicin transcriptional regulation and biosynthetic genes

Homocapsaicin at a Glance

The table below summarizes the core characteristics of this compound. Pure this compound is a lipophilic, colorless, and odorless crystalline to waxy compound [1].

| Property | Details |

|---|---|

| IUPAC Name | (6E)-N-(4-Hydroxy-3-methoxybenzyl)-8-methyldec-6-enamide [1] |

| Chemical Formula | C₁₉H₂₉NO₃ [1] |

| Molar Mass | 319.43 g/mol [1] |

| Relative Abundance | ~1% of total capsaicinoids mixture [1] [2] |

| Pungency | ~50% of capsaicin's pungency [1] |

| Scoville Heat Units (SHU) | 8,600,000 SHU [1] |

| Key Structural Note | The natural isomer has a carbon-carbon double bond at the 6 position and a methyl group at the 8 (or sometimes 9) position on the acyl chain. The widely reported structure with a double bond at the 7 position is a misidentification not found in nature [1]. |

Biosynthesis and Transcriptional Regulation

This compound shares its core biosynthetic pathway with other capsaicinoids. The pathway involves two main branches: the phenylpropanoid pathway (derived from phenylalanine, producing vanillylamine) and the branched-chain fatty acid pathway (derived from valine, producing various fatty acid CoA esters like 8-methylnonenoic acid) [3] [4]. The final step is the condensation of these precursors by the enzyme capsaicin synthase (CS) [3].

The variation in the acyl side chain (leading to this compound versus capsaicin) is determined by substrate availability and specificity in the early steps of the fatty acid pathway [5]. The entire biosynthetic pathway is presumed to involve more than 50 genes, and their coordinated expression is tightly regulated by transcription factors (TFs) [5].

Key Transcriptional Regulators

The following diagram maps the core biosynthetic pathway and its key transcriptional regulators.

Overview of Capsaicinoid Biosynthesis and Regulation

Research has identified several key TFs that regulate this process:

- R2R3-MYB Transcription Factors: These are central regulators.

- CaMYB31: A well-characterized TF that directly activates the capsaicinoid biosynthetic pathway. Its expression is closely linked to pungency levels [5].

- MYB24: This TF acts as a negative regulator. Silencing

MYB24in peppers led to a significant increase (over 31%) in capsaicin content. It is believed to function by repressing genes in the phenylpropanoid pathway (PAL,4CL) and the capsaicin branch pathway (pAMT,CS,AT3), thereby redirecting metabolic flux [4].

- The MBW Complex: In plants, R2R3-MYB TFs often do not act alone. They form a complex with basic Helix-Loop-Helix (bHLH) TFs and WD40 proteins (the MYB-bHLH-WD40 or "MBW" complex) to activate the expression of structural biosynthetic genes [6]. This complex is a key node for the coordinated regulation of secondary metabolism.

Key Experimental Protocols

To investigate the transcriptional regulation of capsaicinoids like this compound, researchers employ a combination of omics and functional genomics techniques.

Integrative Metabolome and Transcriptome Analysis

This protocol is ideal for identifying key genes and regulators associated with pungency variation.

- Objective: To correlate metabolite accumulation (capsaicinoids) with gene expression patterns during fruit development [3].

- Workflow:

- Plant Material & Sampling: Collect pepper fruit tissues (e.g., placenta) at multiple developmental stages. Include contrasting varieties (e.g., highly pungent wild type vs. mildly pungent cultivated line).

- Metabolome Profiling:

- Protocol: Tissue is freeze-dried, ground, and metabolites are extracted with 70% aqueous methanol.

- Analysis: Use Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for relative quantification of capsaicinoids and other metabolites [3].

- Transcriptome Sequencing (RNA-seq):

- Extract total RNA from the same tissues.

- Prepare libraries and perform high-throughput sequencing (e.g., Illumina).

- Bioinformatics Analysis: Assemble transcripts, map reads to a reference genome, and identify Differentially Expressed Genes (DEGs) between samples.

- Co-expression Network Analysis: Construct a network to identify genes whose expression is highly correlated with capsaicinoid content. Genes with high correlation coefficients are considered hub genes, likely key regulators or biosynthetic genes [3].

Functional Validation of Transcription Factors

After identifying candidate TFs, their function must be confirmed.

- Objective: To determine the biological function of a transcription factor (e.g.,

CcMYB24) in the capsaicinoid biosynthesis pathway [4]. - Workflow:

- Gene Cloning: Clone the full-length open reading frame (ORF) of the TF from the target pepper variety.

- Heterologous Expression:

- System: Arabidopsis thaliana.

- Protocol: Transform plants with a vector containing the pepper TF gene. Validate integration and transcription via PCR and RT-PCR. This tests the TF's ability to function in a model system and can reveal pleiotropic effects (e.g., on lignin content) [4].

- Virus-Induced Gene Silencing (VIGS):

- System: Native pepper host.

- Protocol: Use a modified virus (e.g., Tobacco Rattle Virus) to deliver a fragment of the target TF gene into pepper plants. This knocks down the gene's expression.

- Measurement: Quantify the changes in expression of downstream biosynthetic genes (

PAL,CS,pAMT, etc.) using qRT-PCR and measure the resulting capsaicin and lignin content (e.g., via HPLC). An increase in capsaicin after TF silencing confirms its role as a repressor [4].

Potential Applications and Research Directions

While direct studies on this compound are limited, the broader class of capsaicinoids has demonstrated significant pharmacological potential in preclinical studies, particularly in oncology. Systematic reviews have identified anticancer and pharmacokinetic research as a major thematic domain [2].

- Mechanism in Prostate Cancer: Research suggests capsaicinoids can induce apoptosis (programmed cell death) in prostate cancer cells. Proposed mechanisms include the down-regulation of androgen receptor (AR) expression and inhibition of prostate-specific antigen (PSA) enhancer activity [7].

- mTOR Signaling: The mTOR pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer. Some capsaicinoid effects may be linked to the inhibition of this pathway, though this is an area for further investigation [8].

Knowledge Gaps and Future Research

- This compound-Specific Enzymes: The specific enzymes or enzyme isoforms responsible for producing the this compound side chain (8-methyldec-6-enoic acid) remain to be fully elucidated.

- Direct Regulation: Most transcriptional studies focus on the core pathway. Research is needed to determine if specific TFs preferentially regulate this compound biosynthesis over other capsaicinoids.

- Clinical Translation: The anti-cancer effects observed in vitro and in animal models require validation through clinical trials to assess efficacy and safety in humans.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Frontiers | Capsaicin: A Two-Decade Systematic Review of Global... [frontiersin.org]

- 3. Integrative Analysis of the Metabolome and Transcriptome of... [pmc.ncbi.nlm.nih.gov]

- 4. MYB24 Negatively Regulates the Biosynthesis of Lignin and... [pmc.ncbi.nlm.nih.gov]

- 5. of Capsaicin Transcriptional | SpringerLink Regulation Biosynthesis [link.springer.com]

- 6. An R2R3 MYB transcription factor associated with regulation of the... [bmcplantbiol.biomedcentral.com]

- 7. Capsaicin: Risks and Benefits [uspharmacist.com]

- 8. mTOR signaling and mTOR inhibitors in cancer: progress... pathway [cellandbioscience.biomedcentral.com]

Application Notes and Protocols: Simultaneous Determination of Homocapsaicin and Other Capsaicinoids by UHPLC-PDA

Then, I will now begin writing the main body of the report.

Introduction

Capsaicinoids are pungent compounds found primarily in peppers (Capsicum species) that are responsible for their characteristic heat profile. These bioactive molecules have garnered significant scientific interest not only for their sensory properties but also for their diverse health benefits, including analgesic, anti-inflammatory, antioxidant, and potential anti-cancer activities. The capsaicinoid family includes both major compounds (capsaicin and dihydrocapsaicin) that constitute approximately 80-90% of the total capsaicinoids in most peppers, and minor analogues such as homocapsaicin, norcapsaicin, and homodihydrocapsaicin. More recently, attention has expanded to include capsinoids, which are non-pungent analogs with demonstrated bioactivity.

The accurate quantification of these compounds is essential for food authenticity, pharmaceutical applications, and nutritional research. Ultra-High Performance Liquid Chromatography coupled with Photodiode Array Detection (UHPLC-PDA) has emerged as a powerful analytical technique for the simultaneous separation and quantification of multiple capsaicinoids and capsinoids in complex matrices. This application note provides detailed methodologies for the extraction, separation, and quantification of this compound and other major capsaicinoids in pepper samples using UHPLC-PDA, along with comprehensive validation data to ensure method reliability.

Chemical Properties and Analytical Challenges

Structural Characteristics of Capsaicinoids

Capsaicinoids are acid amides formed through the conjugation of vanillylamine with branched-chain fatty acids. The primary capsaicinoids include capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide), dihydrocapsaicin (N-(4-hydroxy-3-methoxybenzyl)-8-methylnonanamide), and This compound ((6E)-N-(4-Hydroxy-3-methoxybenzyl)-8-methyldec-6-enamide). This compound is particularly noteworthy as it represents a higher homologue of capsaicin with an additional methylene group in its fatty acid chain, specifically characterized by a 10-carbon acyl chain with a double bond at the 6-position and a methyl group at the 8-position [1]. It is crucial to note that this compound with the double bond at the 7 position has never been found in nature, despite being widely misreported in scientific literature and online sources [1].

The structural similarities among these compounds present significant analytical challenges, particularly regarding their efficient separation within a reasonable timeframe. Furthermore, these compounds exhibit varying biological activities and pungency levels, with this compound possessing approximately half the pungency of pure capsaicin but still registering at approximately 8,600,000 Scoville Heat Units (SHU) [1]. This compound typically accounts for about 1% of the total capsaicinoids mixture in chili peppers [1].

Table 1: Major Capsaicinoids and Their Characteristics

| Compound | Chemical Structure | Molecular Formula | Molecular Weight (g/mol) | Scoville Heat Units (SHU) | Relative Abundance |

|---|---|---|---|---|---|

| Capsaicin | trans-8-methyl-N-vanillyl-6-nonenamide | C18H27NO3 | 305.41 | 16,000,000 | 40-70% |

| Dihydrocapsaicin | N-(4-hydroxy-3-methoxybenzyl)-8-methylnonanamide | C18H29NO3 | 307.43 | 16,000,000 | 20-35% |

| This compound | (6E)-N-(4-Hydroxy-3-methoxybenzyl)-8-methyldec-6-enamide | C19H29NO3 | 319.43 | 8,600,000 | ~1% |

| Nordihydrocapsaicin | N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methyloctanamide | C17H27NO3 | 293.40 | 9,100,000 | 5-10% |

Analytical Considerations

The analysis of capsaicinoids presents several challenges that must be addressed methodologically. These compounds are sensitive to light, heat, and oxidation, requiring careful sample handling and extraction procedures. Their structural similarity necessitates high-resolution chromatographic separation, while their varying concentrations in natural samples (from major constituents like capsaicin to minor compounds like this compound) demand methods with appropriate sensitivity and dynamic range. The lipophilic nature of capsaicinoids also influences extraction efficiency and chromatographic behavior.

Method Development and Optimization

Instrumentation and Materials

Chromatographic System: The UHPLC system should comprise a binary pump, autosampler with temperature control, column oven with precise temperature regulation, and PDA detector capable of monitoring multiple wavelengths simultaneously. The system should withstand pressures up to 15,000 psi.

Columns: For optimal separation of capsaicinoids, an ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm i.d., 1.7 μm particle size) has demonstrated excellent results [2]. Alternative columns with similar stationary phases (C18, 100-150 mm length, 2.1 mm i.d., and sub-2 μm particles) may also be employed.

Chemical Reagents: HPLC-grade acetonitrile and methanol, high-purity water (18 MΩ·cm resistance), and glacial acetic acid are required. Reference standards for capsaicin, dihydrocapsaicin, This compound, nordihydrocapsaicin, and if available, capsinoids should be obtained from certified suppliers.

UHPLC-PDA Method Development

The development of a robust UHPLC method for capsaicinoid separation requires systematic optimization of multiple parameters to achieve baseline separation of all compounds of interest within a minimal runtime.

Mobile Phase Composition: Acidified aqueous and organic phases provide optimal peak shape and resolution. A combination of water with 0.1% acetic acid (Solvent A) and acetonitrile with 0.1% acetic acid (Solvent B) has proven effective for capsaicinoid separation [2]. The acidic modifier enhances peak symmetry by suppressing silanol interactions.

Gradient Optimization: A carefully designed gradient program is essential for resolving structurally similar capsaicinoids. The following gradient profile has demonstrated excellent separation of major capsaicinoids and capsinoids in less than 2 minutes [2]:

Table 2: Optimized Gradient Program for Capsaicinoid Separation

| Time (min) | Flow Rate (mL/min) | % Solvent A | % Solvent B | Gradient Curve |

|---|---|---|---|---|

| 0.00 | 0.80 | 70 | 30 | Initial |

| 1.00 | 0.80 | 40 | 60 | Linear |

| 1.50 | 0.80 | 10 | 90 | Linear |

| 2.00 | 0.80 | 70 | 30 | Linear |

| 2.50 | 0.80 | 70 | 30 | Linear |

Detection Wavelength: Capsaicinoids exhibit strong UV absorption at 225-230 nm and 280-290 nm. Monitoring at 229 nm provides optimal sensitivity for most capsaicinoids, while additional wavelengths (e.g., 280 nm) can be used for confirmation purposes [2] [3].

Temperature and Flow Rate Optimization: Column temperature significantly impacts retention and resolution. A temperature range of 35-70°C has been investigated, with 50°C providing an optimal balance between separation efficiency and analysis time [2]. Flow rates between 0.6-0.95 mL/min have been evaluated, with 0.8 mL/min providing optimal performance for the specified column dimensions [2].

Experimental Protocols

Standard Preparation

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each capsaicinoid reference standard into separate 10 mL volumetric flasks. Dissolve in methanol or acetonitrile, sonicate for 5 minutes if necessary, and dilute to volume with the same solvent. Store at -20°C protected from light for up to 3 months.

Working Standard Solutions: Prepare mixed working standards by appropriate dilution of stock solutions with the initial mobile phase composition (70:30 water:acetonitrile with 0.1% acetic acid). Prepare a calibration curve spanning concentrations from 0.05 to 100 μg/mL based on expected concentrations in samples.

Sample Extraction Protocols

4.2.1 Ultrasound-Assisted Extraction

Ultrasound-assisted extraction provides efficient recovery of capsaicinoids with minimal degradation. The optimized procedure is as follows [3]:

Sample Preparation: Homogenize fresh pepper fruits and freeze-dry if necessary. Precisely weigh 1.0 g of homogenized sample into a 50 mL centrifuge tube.

Extraction: Add 10 mL of 100% methanol to the sample. Vortex vigorously for 1 minute to ensure complete sample wetting.

Sonication: Place the tube in an ultrasonic bath and extract for 10 minutes at 35°C. During sonication, vortex the sample intermittently every 2-3 minutes.

Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet insoluble material.

Collection: Carefully transfer the supernatant to a clean volumetric flask.

Re-extraction: Repeat the extraction procedure twice more with 5 mL portions of methanol, combining the supernatants.

Dilution: Make up to 25 mL with methanol and mix thoroughly.

Filtration: Prior to UHPLC analysis, dilute the extract 1:10 with initial mobile phase and filter through a 0.22 μm PVDF syringe filter.

4.2.2 Alternative Extraction Methods

For specific applications, alternative extraction methods may be employed:

Acetone Extraction: For capillary GC analysis, a simple acetone extraction has been successfully applied, though it may require longer analysis times compared to UHPLC methods [4].

Magnetic Solid Phase Extraction (MSPE): For complex matrices like oils, MSPE using graphene oxide-Fe₃O₄ nanocomposites can effectively clean up and concentrate capsaicinoids prior to analysis [5].

UHPLC-PDA Analysis Procedure

System Equilibration: Prime the UHPLC system with mobile phases and equilibrate the column with initial mobile phase composition (70% A, 30% B) for at least 10 column volumes or until a stable baseline is achieved.

Quality Control: Inject a system suitability test solution containing all target analytes at mid-range concentrations. Verify that resolution between critical pairs (e.g., capsaicin and dihydrocapsaicin) meets acceptance criteria (R > 2.0).

Sample Analysis: Inject 2.5-3.5 μL of standards and prepared samples [2]. Maintain the autosampler temperature at 10°C to ensure sample integrity.